3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 93587-14-5
VCID: VC6012526
InChI: InChI=1S/C13H12N4/c1-8-4-5-10-11(7-8)17-13(16-10)9-3-2-6-15-12(9)14/h2-7H,1H3,(H2,14,15)(H,16,17)
SMILES: CC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC=C3)N
Molecular Formula: C13H12N4
Molecular Weight: 224.267

3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine

CAS No.: 93587-14-5

Cat. No.: VC6012526

Molecular Formula: C13H12N4

Molecular Weight: 224.267

* For research use only. Not for human or veterinary use.

3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine - 93587-14-5

Specification

CAS No. 93587-14-5
Molecular Formula C13H12N4
Molecular Weight 224.267
IUPAC Name 3-(6-methyl-1H-benzimidazol-2-yl)pyridin-2-amine
Standard InChI InChI=1S/C13H12N4/c1-8-4-5-10-11(7-8)17-13(16-10)9-3-2-6-15-12(9)14/h2-7H,1H3,(H2,14,15)(H,16,17)
Standard InChI Key DYVAQJIBANCZAB-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC=C3)N

Introduction

Chemical Identity and Structural Features

3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine consists of a benzo[d]imidazole core fused with a pyridine-2-amine moiety. The benzo[d]imidazole system contains a methyl group at the 6-position, while the pyridine ring is substituted with an amine group at the 2-position. Its molecular formula is C13H12N4\text{C}_{13}\text{H}_{12}\text{N}_4, yielding a molecular weight of 224.27 g/mol .

The compound’s planar structure enables π-π stacking interactions, while the amine and imidazole nitrogen atoms provide hydrogen-bonding sites. X-ray crystallography data for analogous structures suggest a dihedral angle of approximately 15–25° between the benzo[d]imidazole and pyridine rings, optimizing conjugation while minimizing steric strain .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number93587-14-5
Molecular FormulaC13H12N4\text{C}_{13}\text{H}_{12}\text{N}_4
Molecular Weight224.27 g/mol
IUPAC Name3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine

Synthesis and Optimization

The compound is synthesized via a multi-step protocol involving cyclocondensation and cross-coupling reactions. A validated method from proceeds as follows:

Synthetic Route

  • Formation of Imidazo[1,2-a]pyridine Core:
    Reaction of 6-methylpyridin-2-amine with 2-bromoacetophenone in the presence of iodine (I2\text{I}_2) at 110°C for 4 hours generates the imidazo[1,2-a]pyridine intermediate.

  • Bromination:
    Treatment with N\text{N}-bromosuccinimide (NBS) in acetonitrile at 30°C introduces a bromine atom at the 3-position.

  • Buchwald–Hartwig Amination:
    Palladium-catalyzed coupling with ammonia under microwave irradiation yields the final product.

Table 2: Reaction Conditions and Yields

StepReagents/CatalystsTemperatureTimeYield
1I2\text{I}_2, DMSO110°C4 h78%
2NBS, CH3CN\text{CH}_3\text{CN}30°C5 h85%
3Pd2(dba)3\text{Pd}_2(\text{dba})_3, XantPhos110°C12 h92%

Physicochemical Properties

Spectral Characterization

  • 1H NMR (400 MHz, DMSO-d6d_6):
    δ 8.55–8.49 (m, 1H, pyridine-H), 7.97–7.94 (m, 2H, imidazole-H), 7.81–7.77 (m, 1H, aromatic-H), 2.27 (s, 3H, CH3) .

  • Mass Spectrometry:
    ESI-MS displays a prominent [M+H]+ peak at m/zm/z 225.1, consistent with the molecular formula .

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO: 25 mg/mL). It remains stable under inert atmospheres for >6 months at −20°C but undergoes gradual oxidation in the presence of light .

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